2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]-
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Overview
Description
2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- is a chemical compound with the molecular formula C10H6ClF3O2. It is known for its unique structural features, including a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propenoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable chlorinating agent, such as thionyl chloride or oxalyl chloride, under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The resulting intermediate is then subjected to further reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Safety measures are also crucial due to the reactive nature of the chlorinating agents used .
Chemical Reactions Analysis
Types of Reactions
2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: The double bond in the propenoyl group can undergo addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used. The reactions are often conducted at room temperature or under mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while addition of hydrogen halides can result in halogenated derivatives .
Scientific Research Applications
2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- exerts its effects involves its reactivity towards nucleophiles and electrophiles. The trifluoromethoxy group enhances the compound’s electrophilic nature, making it more reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethoxy)phenylacetic acid
Uniqueness
2-Propenoyl chloride,3-[4-(trifluoromethoxy)phenyl]- is unique due to its combination of a propenoyl chloride group and a trifluoromethoxy-substituted phenyl ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
4735-42-6 |
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Molecular Formula |
C10H6ClF3O2 |
Molecular Weight |
250.60 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]prop-2-enoyl chloride |
InChI |
InChI=1S/C10H6ClF3O2/c11-9(15)6-3-7-1-4-8(5-2-7)16-10(12,13)14/h1-6H |
InChI Key |
CPPPIWVKTNRQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)OC(F)(F)F |
Origin of Product |
United States |
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